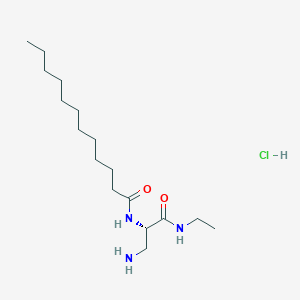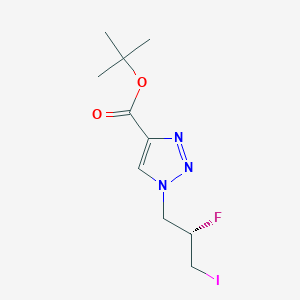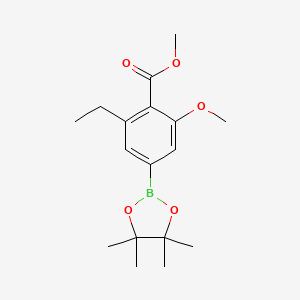![molecular formula C13H9F3OS B8076546 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076546.png)
2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. It is important to understand its properties, preparation methods, chemical reactions, and applications to fully appreciate its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol involves specific chemical reactions and conditions. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on living organisms.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in industrial processes for the production of various chemical products
Wirkmechanismus
The mechanism of action of 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol include other cyclodextrin inclusion complexes and compounds with similar chemical structures. These compounds may share some properties and applications but also have unique characteristics that distinguish them from this compound .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the particular applications it is suited for. Its ability to form inclusion complexes with cyclodextrins makes it valuable in various fields, including food chemistry and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-[(2,4-difluorophenyl)methoxy]-4-fluorobenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c14-9-2-1-8(11(16)5-9)7-17-12-6-10(15)3-4-13(12)18/h1-6,18H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIPSSECZVRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=C(C=CC(=C2)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)COC2=C(C=CC(=C2)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate](/img/structure/B8076503.png)

![4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076521.png)
![4-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076527.png)
![3-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076533.png)
![4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076547.png)
![4-[(2,4-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076550.png)
![5-Chloro-2-[(3,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076572.png)
